methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate
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Overview
Description
Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene core structure.
Esterification: The carboxylate group is introduced via esterification using methanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled conditions.
Catalysts: Employing catalysts to enhance the reaction rates and yields.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted indene derivatives.
Scientific Research Applications
Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Indene Derivatives: Other indene derivatives with similar structures and properties.
Amino Acid Esters: Compounds with amino and ester functional groups.
Uniqueness
Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12/h2-4,10H,5-6,12H2,1H3/t10-/m1/s1 |
InChI Key |
KLNIPXIUYFAARZ-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC2=C1CC[C@H]2N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CCC2N |
Origin of Product |
United States |
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